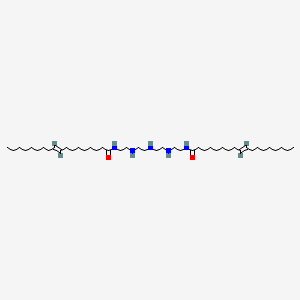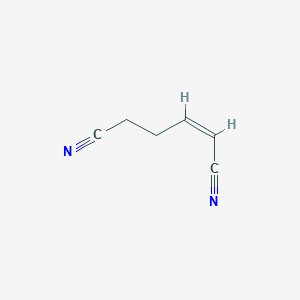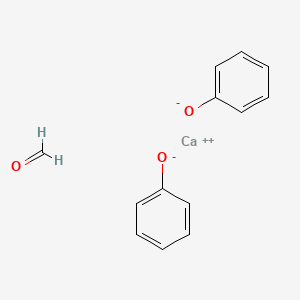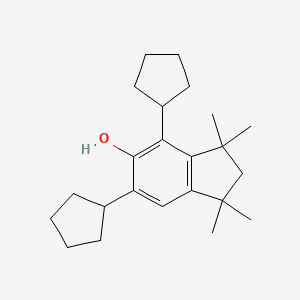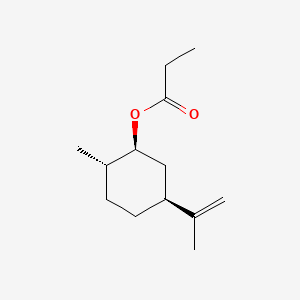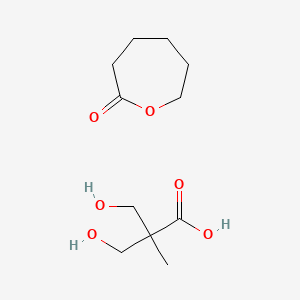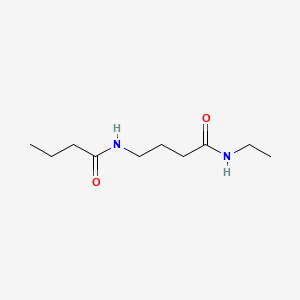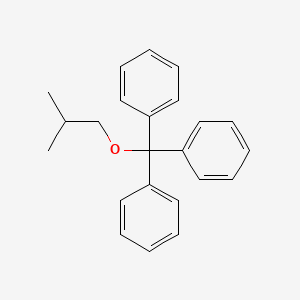
Bis((2-hydroxyethyl)(4-hydroxyphenyl)ammonium) sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((2-hydroxyethyl)(4-hydroxyphenyl)ammonium) sulphate is a chemical compound with the molecular formula C_16H_26N_2O_6S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of hydroxyethyl and hydroxyphenyl groups attached to an ammonium ion, which is further bonded to a sulphate ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis((2-hydroxyethyl)(4-hydroxyphenyl)ammonium) sulphate typically involves the reaction of 4-hydroxyphenylamine with ethylene oxide in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product. The resulting intermediate is then treated with sulphuric acid to yield the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Bis((2-hydroxyethyl)(4-hydroxyphenyl)ammonium) sulphate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyethyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis((2-hydroxyethyl)(4-hydroxyphenyl)ammonium) sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of Bis((2-hydroxyethyl)(4-hydroxyphenyl)ammonium) sulphate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyethyl and hydroxyphenyl groups facilitate binding to specific sites on proteins and enzymes, modulating their activity. The sulphate ion plays a crucial role in stabilizing the overall structure and enhancing the compound’s solubility in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
- Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate
- Bis((2-hydroxyethyl)(3-hydroxyphenyl)ammonium) sulphate
- Bis((2-hydroxyethyl)(4-methoxyphenyl)ammonium) sulphate
Uniqueness
Bis((2-hydroxyethyl)(4-hydroxyphenyl)ammonium) sulphate stands out due to its specific structural arrangement, which imparts unique chemical and physical properties. The presence of both hydroxyethyl and hydroxyphenyl groups enhances its reactivity and versatility in various applications, making it a valuable compound in scientific research and industrial processes.
Propiedades
Número CAS |
93805-08-4 |
|---|---|
Fórmula molecular |
C16H24N2O8S |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
2-hydroxyethyl-(4-hydroxyphenyl)azanium;sulfate |
InChI |
InChI=1S/2C8H11NO2.H2O4S/c2*10-6-5-9-7-1-3-8(11)4-2-7;1-5(2,3)4/h2*1-4,9-11H,5-6H2;(H2,1,2,3,4) |
Clave InChI |
NHRASMKGFSHAOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[NH2+]CCO)O.C1=CC(=CC=C1[NH2+]CCO)O.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


